3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
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Description
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a chemical compound with the CAS number 1206524-63-1. It is related to 2-(trifluoromethoxy)benzenesulfonamide, which has been used in the treatment of cancer .
Synthesis Analysis
The synthesis of compounds similar to this compound has been described in the literature . For instance, the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole, a neuroprotective drug, has been reported .Molecular Structure Analysis
The molecular formula of this compound is C9H11F3N2O3S . The average mass is 284.255 Da and the monoisotopic mass is 284.044250 Da .Scientific Research Applications
Photodynamic Therapy Applications
Compounds related to 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of benzenesulfonamide derivatives for various applications. For example, novel sulfonamide derivatives have been synthesized and investigated for their spectroscopic properties, antimicrobial activity, and theoretical analyses, contributing to the development of new compounds with potential biochemical applications (Demircioğlu et al., 2018).
Antitumor Evaluation
Research has also been conducted on the synthesis and antitumor evaluation of benzenesulfonamide derivatives. A study presented novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides, showing significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Tomorowicz et al., 2020).
Molecular Structure and Inhibition Studies
The molecular structure and inhibition properties of benzenesulfonamide derivatives have been extensively studied. For example, the crystal and molecular structures of condensation products of salicylic aldehyde with benzenesulfonamides have been determined, providing insights into the structural basis for their biological activity and potential as therapeutic agents (Chumakov et al., 2006).
Properties
IUPAC Name |
3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXWQUZFKWDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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